An In-depth Technical Guide on the Core Basic Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
An In-depth Technical Guide on the Core Basic Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and potential pharmacological properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | N/A |
| CAS Number | 103028-80-4 (hydrochloride) | [1] |
| 180915-62-2 ((S)-enantiomer hydrochloride) | [2][3] | |
| 180915-77-9 ((R)-enantiomer free base) | [4] | |
| Molecular Formula | C₁₀H₁₄ClNO | [2] |
| Molecular Weight | 199.68 g/mol | [1][2] |
| Predicted pKa | 9.5 ± 0.2 (of the primary amine) | Computational Prediction |
| Appearance | White to pale yellow solid | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in DMSO. | [3] |
| Melting Point | Data not available for the racemate. Similar aminoindane hydrochlorides have melting points in the range of 200-230°C. | N/A |
| Boiling Point (free base) | 266.1 °C | [5] |
| Flash Point (free base) | 118.8 °C | [5] |
| LogP (free base) | 1.2 - 2.34 | [4][5] |
Synthesis and Chiral Separation
The synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is typically achieved through a two-step process starting from 6-methoxy-1-indanone. The first step involves the formation of an oxime, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Oximation of 6-methoxy-1-indanone
A general procedure for the oximation of an indanone is as follows:
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To a solution of 6-methoxy-1-indanone (1 equivalent) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.05-1.2 equivalents).
-
Heat the reaction mixture at 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (aq) to remove any remaining pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-methoxy-1-indanone oxime.
Step 2: Reduction of 6-methoxy-1-indanone oxime and Salt Formation
A plausible method for the reduction of the oxime to the amine involves catalytic hydrogenation:
-
Dissolve the 6-methoxy-1-indanone oxime (1 equivalent) in an appropriate solvent such as ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.
-
Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (50-100 psi) at room temperature to 50°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
Experimental Protocol: Chiral Separation
The enantiomers of 6-methoxy-2,3-dihydro-1H-inden-1-amine can be resolved using chiral High-Performance Liquid Chromatography (HPLC). A general approach is as follows:
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of primary amines. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., ~270 nm, characteristic of the methoxy-substituted benzene ring) is suitable.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
Pharmacological Profile (Predicted)
While direct pharmacological data for 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is scarce, its structural similarity to known psychoactive compounds, particularly monoamine oxidase (MAO) inhibitors, allows for a predicted pharmacological profile. Aminoindan derivatives are known to interact with monoamine transporters.[6]
Predicted Mechanism of Action: Monoamine Oxidase Inhibition
The primary amine on the indane scaffold is a common feature in many MAO inhibitors. It is hypothesized that 6-methoxy-2,3-dihydro-1H-inden-1-amine acts as an inhibitor of MAO-A and/or MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters, which is the basis for the therapeutic effects of MAOIs in depression and Parkinson's disease.[2]
Experimental Protocol: In Vitro MAO Inhibition Assay
To experimentally determine the MAO-A and MAO-B inhibitory activity of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorometric assay can be employed.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or p-tyramine).[7]
-
Horseradish peroxidase (HRP).
-
Fluorogenic probe (e.g., Amplex® Red).
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[7]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[7]
-
96-well microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound (6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride) and positive controls in the assay buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.
-
Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with basic properties that make it a subject of interest for further investigation in medicinal chemistry. While a complete experimental dataset for its properties is not yet available, this guide provides a solid foundation based on existing data for related compounds and predictive models. The provided experimental protocols for synthesis, chiral separation, and pharmacological evaluation offer a clear path for researchers to further characterize this molecule and explore its potential as a therapeutic agent, likely targeting monoamine oxidase. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
References
- 1. abcam.cn [abcam.cn]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. 1-AMINOINDANE HYDROCHLORIDE CAS#: 70146-15-5 [m.chemicalbook.com]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
